

Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs

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Compound of Interest

Compound Name: *Methyl quinaldate*

Cat. No.: *B012446*

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This guide provides a comparative analysis of the biological activity of a series of quinoline carboxylic acid analogs and their corresponding methyl esters, with a focus on their inhibitory effects on dihydroorotate dehydrogenase (DHODH) and their cytotoxic activity against cancer cell lines. The data presented is derived from studies investigating the structure-activity relationships of these compounds as potential therapeutic agents.

Data Summary of Biological Activity

The following table summarizes the in vitro biological activity of selected 4-quinoline carboxylic acids and their methyl ester analogs. The inhibitory activity against human DHODH (hDHODH) is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The cytotoxic activity against the HCT-116 human colon cancer cell line is also presented as IC50 values.

Compound ID	R1 Substituent	R2 Substituent	hDHODH IC50 (μM)	HCT-116 IC50 (μM)
14	2'-pyridyl	-COOH	1.86 ± 0.17	10.9 ± 1.2
15	2'-pyridyl	-COOCH3	> 25	3.93 ± 0.65
17	2'-(MeO)-pyridyl	-COOH	0.43 ± 0.04	1.48 ± 0.16

Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[1]

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay[1]

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH.

- **Enzyme and Substrate Preparation:** Recombinant human DHODH is used. The substrates, dihydroorotate and decylubiquinone, are prepared in appropriate buffers.
- **Reaction Mixture:** The assay is typically performed in a 96-well plate. Each well contains the DHODH enzyme, the test compound at various concentrations, and the necessary cofactors in a buffered solution.
- **Initiation of Reaction:** The reaction is initiated by the addition of dihydroorotate.
- **Measurement:** The enzymatic reaction involves the reduction of decylubiquinone, which is coupled to the reduction of a chromogenic substrate, typically 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.
- **Data Analysis:** The rate of reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor (control). The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

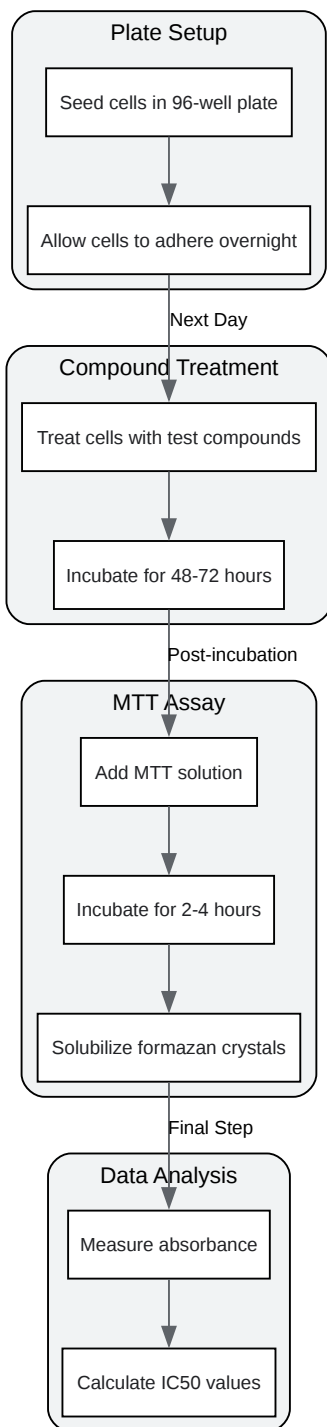
Cell Viability (MTT) Assay[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- **Cell Seeding:** Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (**methyl quinaldate** analogs) and a vehicle control. A positive control (e.g., a known cytotoxic drug) is also included.
- **Incubation:** The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
- **MTT Addition:** After the incubation period, the media is removed, and fresh media containing MTT solution is added to each well. The plates are then incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.
- **Formazan Solubilization:** The media is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

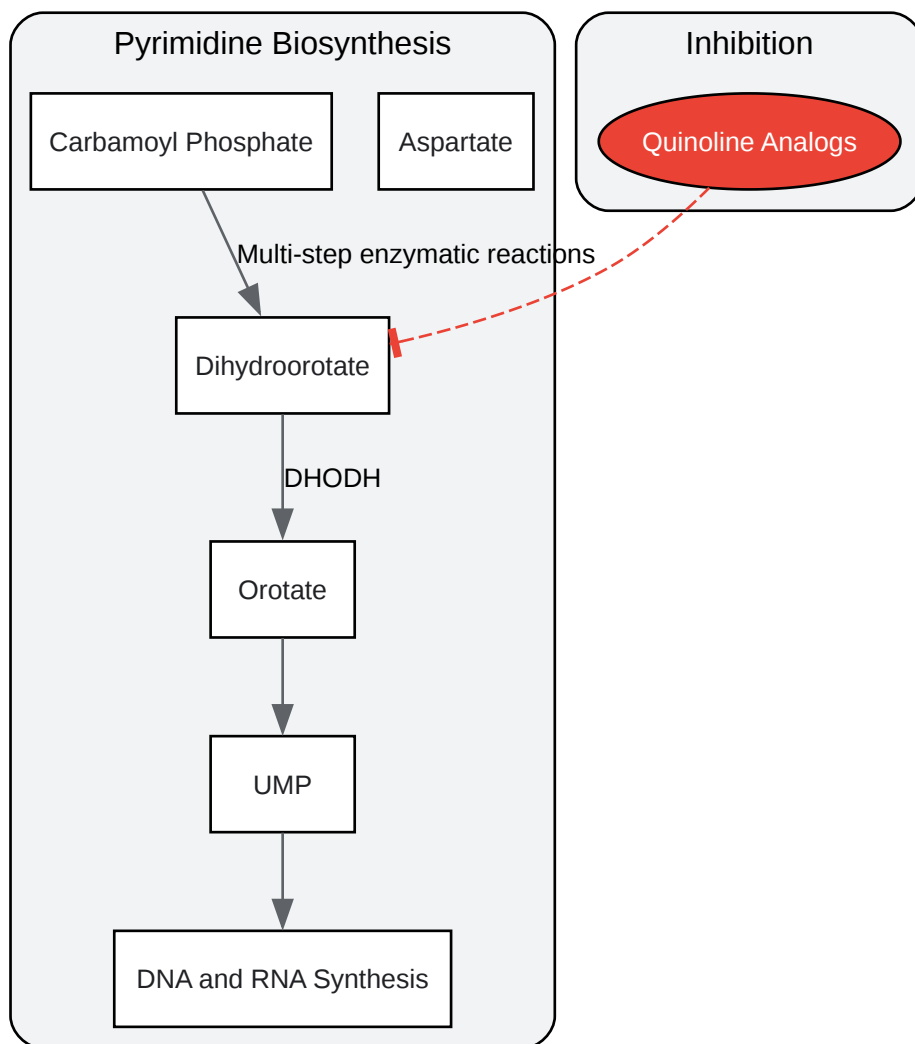
Visualizations

Experimental Workflow for MTT Assay

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Caption: Workflow of the MTT cell viability assay.

De Novo Pyrimidine Biosynthesis Pathway Inhibition



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Caption: Inhibition of DHODH in pyrimidine synthesis.

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References

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
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